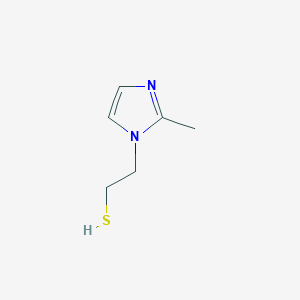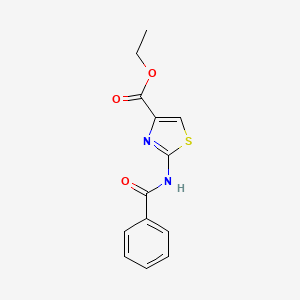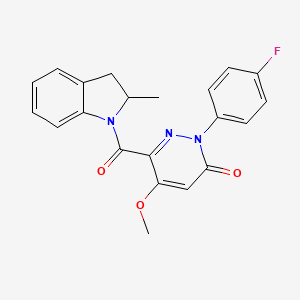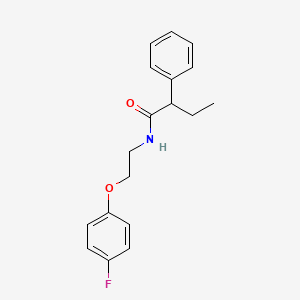
Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate” is a chemical compound with the CAS Number: 390815-42-6 . It has a molecular weight of 261.71 . The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The IUPAC name for this compound is “methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride” and its InChI code is "1S/C11H15NO4.ClH/c1-14-8-5-4-7 (6-9 (8)15-2)10 (12)11 (13)16-3;/h4-6,10H,12H2,1-3H3;1H" . This indicates the presence of a methyl group, an amino group, and a dimethoxyphenyl group in the molecule.Physical And Chemical Properties Analysis
“Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate” is a solid at room temperature . It has a molecular weight of 261.71 . The compound should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Anticancer Applications
Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate: derivatives are known for their potent anticancer properties. They are used in the synthesis of compounds that can act as inhibitors for various cancer pathways. For instance, derivatives like tetrahydroquinoline (THQ) moieties are present in natural products that exhibit a broad range of biological activities and are used in the production of new materials, including anticancer agents .
Antibacterial and Antifungal Properties
This compound is also utilized in creating molecules with significant antibacterial and antifungal effects. The derivatives have been tested against various strains of bacteria and fungi, showing promising results in combating infectious diseases .
Anti-Inflammatory and Immunological Modulators
The anti-inflammatory properties of Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate derivatives make them valuable in the treatment of diseases where inflammation is a key factor. Additionally, they can act as immunological modulators, providing potential therapeutic applications in metabolic and immunological diseases .
Neuroprotective Effects
Some derivatives of this compound have shown potential in treating brain disorders where neuroinflammation is involved. They may impact various brain disorders by affecting microglial activation, which plays a crucial role in the pathogenesis of these diseases .
Solar Energy Conversion
In the field of renewable energy, particularly solar energy conversion, derivatives of Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate have been explored for their potential use in perovskite solar cells. These derivatives can be embedded with nanomaterials to enhance the efficiency of solar cells .
Antiulcer Medication
Research has also been conducted on the antiulcer effects of this compound. It has been found to increase gastric mucosal blood flow in animal models, suggesting its potential as an effective antiulcer medication .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate may interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown diverse biological activities , suggesting that Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate may have a broad spectrum of molecular and cellular effects.
Action Environment
It’s known that the compound is relatively stable under normal operating conditions
properties
IUPAC Name |
methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-14-8-5-4-7(6-9(8)15-2)10(12)11(13)16-3/h4-6,10H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJMSOUXCVCFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)OC)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2956409.png)
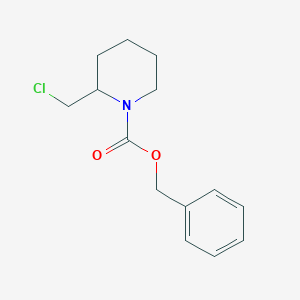
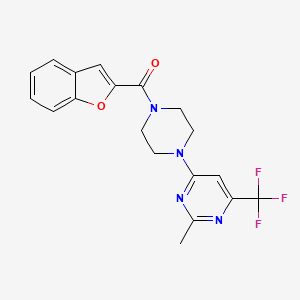
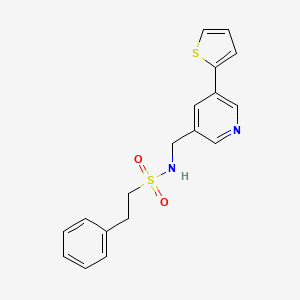
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2956418.png)
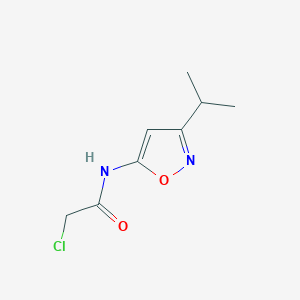
![3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2956420.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluoropyridin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2956424.png)
oxidoazanium](/img/structure/B2956425.png)
![5-bromo-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2956426.png)
